molecular formula C10H11Cl B084730 2-Chloro-3-(4-methylphenyl)-1-propene CAS No. 14568-97-9

2-Chloro-3-(4-methylphenyl)-1-propene

Cat. No.: B084730
CAS No.: 14568-97-9
M. Wt: 166.65 g/mol
InChI Key: ZMXKUMKPRPSCQO-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-methylphenyl)-1-propene is a valuable chemical building block in organic synthesis. Its core structure features an alkene group adjacent to a chlorine atom, making it a versatile electrophilic synthon. This chloroallyl system can participate in various reactions, such as further functionalization via electrophilic addition reactions, where the regioselectivity is often guided by Markovnikov's rule . Researchers utilize this compound as a key intermediate in the development of more complex molecules, including potential pharmaceuticals and functional materials . Its specific structure, incorporating a para-methylphenyl group, makes it a useful precursor for exploring structure-activity relationships in medicinal chemistry and for the synthesis of specialized chemical entities. This compound is intended for use in laboratory research to advance scientific discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXKUMKPRPSCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608391
Record name 1-(2-Chloroprop-2-en-1-yl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14568-97-9
Record name 1-(2-Chloroprop-2-en-1-yl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 3 4 Methylphenyl 1 Propene

Established Laboratory Synthesis Routes

A plausible and direct laboratory-scale synthesis of 2-Chloro-3-(4-methylphenyl)-1-propene can be conceptualized through the Friedel-Crafts alkylation of toluene with an appropriate allyl halide, followed by a selective chlorination step. A more direct, albeit potentially less common, hypothetical route involves the direct coupling of 4-methylbenzyl chloride with a suitable chlorinated three-carbon unit.

Reaction of 4-Methylbenzyl Chloride with Allyl Chloride

A conceptual synthetic pathway to this compound can be envisioned through a reaction analogous to a Friedel-Crafts alkylation, where an aromatic ring is alkylated by an alkyl halide in the presence of a Lewis acid catalyst. In a hypothetical direct coupling, 4-methylbenzyl chloride would react with allyl chloride. However, a more conventional and predictable approach would involve a two-step process: first, the Friedel-Crafts alkylation of toluene with allyl chloride to form 4-allyl-1-methylbenzene, followed by a specific allylic chlorination.

For the initial Friedel-Crafts alkylation, the reaction proceeds by treating toluene with allyl chloride using a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). libretexts.orgadichemistry.com The catalyst activates the allyl chloride, facilitating the generation of an allylic carbocation. This electrophile then attacks the electron-rich toluene ring, primarily at the para position due to the directing effect of the methyl group, to form 4-allyl-1-methylbenzene. adichemistry.com

The subsequent step would involve the selective chlorination at the allylic position of the newly formed 4-allyl-1-methylbenzene. This can be achieved using reagents known for allylic halogenation, such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like UV light or heat. libretexts.orgyoutube.com This method introduces a chlorine atom at the carbon adjacent to the double bond, yielding the target compound, this compound.

Alternatively, a direct coupling of a 4-methylbenzyl organometallic reagent (e.g., a Grignard or organozinc reagent) with a suitable three-carbon electrophile containing a chloro-substituted double bond could be considered, though this would require the synthesis of a specific and potentially less stable coupling partner. Zinc-promoted coupling reactions of benzyl (B1604629) and allyl halides in aqueous media have been reported, suggesting a possible, though less conventional, route. scielo.brresearchgate.net

Optimization of Reaction Conditions and Catalyst Selection

The optimization of the synthesis of this compound is crucial for maximizing yield and minimizing byproducts. For the initial Friedel-Crafts alkylation step, several parameters can be adjusted.

Catalyst Selection: A variety of Lewis acids can catalyze Friedel-Crafts reactions, including AlCl₃, FeCl₃, ZnCl₂, and BF₃. adichemistry.com The choice of catalyst can influence the reaction rate and selectivity. For a reactive substrate like toluene, a milder Lewis acid may be sufficient to prevent over-alkylation.

Solvent: The choice of solvent is important. Non-polar solvents like carbon disulfide or nitrobenzene are often used for Friedel-Crafts reactions. The solvent can affect the solubility of the reactants and the activity of the catalyst.

Temperature: Friedel-Crafts alkylations are typically run at low to moderate temperatures to control the reaction rate and prevent side reactions, such as rearrangements of the carbocation intermediate and polyalkylation of the aromatic ring. adichemistry.com

For the subsequent allylic chlorination step with NCS, optimization involves controlling the initiation of the radical reaction. The concentration of the radical initiator and the reaction temperature or intensity of UV light can be tuned to achieve a steady rate of reaction while minimizing undesired side reactions, such as addition to the double bond. libretexts.org Low concentrations of the halogenating agent are generally preferred for selective allylic substitution. youtube.com

Table 1: Key Parameters for Optimization of the Synthesis of this compound
ParameterFriedel-Crafts AlkylationAllylic ChlorinationObjective
Catalyst/ReagentAlCl₃, FeCl₃, ZnCl₂N-chlorosuccinimide (NCS)Maximize yield and selectivity
SolventCarbon disulfide, NitrobenzeneCarbon tetrachlorideEnsure reactant solubility and reaction control
TemperatureLow to moderateControlled heating or UV irradiationMinimize side reactions and control reaction rate
Reactant RatioExcess tolueneSlight excess of NCSPrevent polyalkylation and ensure complete conversion

Purification Techniques for Research-Grade Material

Obtaining research-grade this compound requires a multi-step purification process to remove unreacted starting materials, catalysts, and byproducts. The initial workup of the reaction mixture typically involves quenching the reaction with water or a dilute acid to deactivate the Lewis acid catalyst. The organic layer is then separated, washed with a sodium bicarbonate solution to remove any remaining acid, and then with brine to remove residual water.

Further purification of the crude product can be achieved through several techniques:

Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid organic compounds. This technique separates compounds based on their boiling points and is effective for removing both lower and higher boiling impurities.

Chromatography: Column chromatography is a highly effective method for separating the target compound from closely related impurities. A silica gel stationary phase with a non-polar eluent, such as a hexane/ethyl acetate mixture, would likely be suitable for a chlorinated hydrocarbon. helcom.fi

Florisil Column Cleanup: For chlorinated hydrocarbons, cleanup using a Florisil column can be employed to remove polar impurities. epa.gov

The purity of the final product should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Advanced Synthetic Approaches for Allylic Halides

Modern synthetic chemistry offers advanced methods for the preparation of allylic halides that provide greater control over stereochemistry and regiochemistry. These approaches are particularly important when the target molecule is a chiral intermediate in a larger synthesis.

Stereoselective and Enantioselective Synthesis of Allylic Chlorides from Allylic Alcohols

The conversion of allylic alcohols to allylic chlorides can be achieved with high levels of stereocontrol. The Appel reaction, which utilizes triphenylphosphine and a carbon tetrahalide (such as carbon tetrachloride), is a well-established method for this transformation. nrochemistry.comresearchgate.net For primary and secondary alcohols, the reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at a chiral center. nrochemistry.com

For enantioselective syntheses, transition-metal-catalyzed allylic substitution reactions are powerful tools. acs.org Catalytic systems based on palladium, for example, can be used to convert racemic or achiral allylic substrates into chiral allylic chlorides with high enantiomeric excess through the use of chiral ligands. acs.org These reactions often proceed through a π-allyl-metal intermediate, and the stereochemical outcome is determined by the chiral ligand that influences the nucleophilic attack of the chloride ion.

Table 2: Comparison of Stereoselective Methods for Allylic Chloride Synthesis
MethodReagentsMechanismStereochemical Outcome
Appel ReactionPPh₃, CCl₄Sₙ2 for 1°/2° alcoholsInversion of configuration
Transition-Metal CatalysisPd catalyst, chiral ligand, Cl⁻ sourceπ-allyl-metal intermediateEnantioselective, outcome depends on ligand

Regioselective Protocols for Allylic Halide Formation

Controlling the position of chlorination in an unsymmetrical allylic system is a significant challenge. Several modern reagents and protocols have been developed to address this. One approach is the use of activated dimethyl sulfoxide (DMSO) with chlorotrimethylsilane (TMSCl), which provides a method for the regioselective ene-type allylic chlorination of electron-rich alkenes. organic-chemistry.orgresearchgate.netacs.org This method can offer a cleaner and more efficient alternative to traditional halogenation techniques. organic-chemistry.org

Another strategy involves the regioselective hydrochlorination of allenes. While not directly applicable to the synthesis from an alkene, this method highlights the development of protocols for installing a chloro-alkene moiety with high regiocontrol. Copper-catalyzed hydroalumination of allenes followed by reaction with a chlorine source can provide access to specific allylic chloride isomers. beilstein-journals.orgbeilstein-journals.org

For the direct chlorination of an alkene at the allylic position, the choice of reagent and conditions is paramount. While NCS is a common choice, other reagents and catalyst systems can provide different regioselectivities depending on the substrate. The mechanism of these reactions can be either radical-based or ionic, and understanding the dominant pathway is key to predicting and controlling the regiochemical outcome.

Exploration of Flow Chemistry Principles in Allylic Synthesis

The application of continuous flow chemistry offers significant advantages for allylic synthesis, a class of reactions that can be challenging to control in traditional batch reactors. Flow chemistry utilizes microreactors or tube-like reactors where reagents are continuously pumped and mixed, providing superior control over key reaction parameters. mt.comwikipedia.org This precise control is particularly beneficial for rapid and exothermic reactions, which are common in allylic functionalization.

The primary principles of flow chemistry that enhance allylic synthesis include:

Enhanced Heat Transfer : Flow reactors possess a high surface-area-to-volume ratio, which allows for extremely efficient heat dissipation. soci.orgstolichem.com This is critical for controlling highly exothermic processes like allylic chlorination, preventing thermal runaways and minimizing the formation of undesired byproducts that can occur at elevated temperatures. soci.org

Precise Residence Time Control : The time reagents spend in the reaction zone can be precisely controlled by adjusting the flow rate and reactor volume. wikipedia.orgsoci.org This allows for the quenching of reactions at the optimal point to maximize yield and selectivity, which is crucial when dealing with sensitive allylic intermediates.

Improved Mixing : The small dimensions of flow reactors facilitate rapid and efficient mixing of reagents through diffusion. wikipedia.org This ensures a homogeneous reaction mixture, leading to more consistent product quality and reproducibility compared to batch processes where mixing inefficiencies can create localized "hotspots" or concentration gradients. soci.org

Increased Safety : The small internal volume of a flow reactor means that only a minimal amount of hazardous material is reacting at any given moment. stolichem.com This intrinsic safety feature makes flow chemistry an ideal platform for reactions involving toxic or explosive reagents, allowing exploration of reaction conditions, such as high temperatures and pressures, that would be unsafe in large-scale batch reactors. wikipedia.orgmt.com

For the synthesis of this compound, a hypothetical flow process could involve the allylic chlorination of 3-(4-methylphenyl)-1-propene. In such a setup, a stream of the substrate dissolved in a suitable solvent would be mixed with a chlorinating agent (e.g., N-chlorosuccinimide) at a T-mixer before entering a temperature-controlled reactor coil. The precise control afforded by the flow system would be expected to favor the desired product over isomers or products of over-chlorination.

Table 1: Comparison of Hypothetical Batch vs. Flow Synthesis for Allylic Chlorination

ParameterConventional Batch ReactorContinuous Flow ReactorRationale for Improvement in Flow
Reaction Volume 1000 mL10 mL (at any given time)Significantly smaller quantities of reactants reduce safety risks. stolichem.com
Temperature Control ± 5 °C (potential for hotspots)± 0.5 °C (isothermal conditions)High surface-to-volume ratio allows for superior heat dissipation. soci.org
Residence Time 2 hours (bulk reaction)10 minutes (precisely controlled)Flow rate and reactor length determine exact reaction time, improving selectivity. wikipedia.org
Mixing Mechanical Stirring (potential for inhomogeneity)Rapid Diffusion/Static MixersEnsures uniform concentration and temperature, leading to higher reproducibility. wikipedia.orgsoci.org
Product Selectivity ModerateHighPrecise control over temperature and time minimizes byproduct formation. mt.com
Scalability Requires re-optimization for larger vesselsAchieved by running the reactor for a longer duration ("scaling-out"). soci.orgEliminates the need for extensive redevelopment for production scale.

Boronate Ester Functionalization Strategies

Boronate esters have emerged as exceptionally versatile intermediates in modern organic synthesis due to their stability, reactivity, and broad functional group tolerance. rsc.org They are key precursors for the formation of new carbon-carbon and carbon-heteroatom bonds, most notably in Suzuki-Miyaura cross-coupling reactions. rsc.org The functionalization of the carbon-boron bond is often highly stereospecific, allowing for the construction of complex molecules with precise control over stereochemistry. rsc.orgnih.gov

A plausible synthetic strategy for this compound could be designed around the functionalization of a suitable boronate ester precursor. One such approach involves the stereospecific transformation of an allylic boronic ester. The synthesis could proceed via the borylation of the parent alkene, 3-(4-methylphenyl)-1-propene, to generate an allylic boronate intermediate. Subsequent functionalization of this intermediate would introduce the chlorine atom at the desired position.

The key steps in this proposed strategy are:

Formation of an Allylic Boronate Ester : The starting material, 3-(4-methylphenyl)-1-propene, could be converted into the corresponding allylic boronate ester. Various catalytic methods, such as palladium-catalyzed borylation, exist for this type of transformation. acs.org

Activation and Functionalization : The C–B bond of the resulting boronate ester can be functionalized to form a C–Cl bond. This can be achieved by activating the boronic ester to form a nucleophilic boronate complex, which then reacts with an electrophilic chlorine source (e.g., N-chlorosuccinimide or iodine monochloride in the presence of a chloride source). rsc.org This transformation can proceed with high stereochemical fidelity, which is a significant advantage of this methodology.

This strategy leverages the unique reactivity of organoboron compounds to construct the target molecule. The ability to form the C-B bond and then stereospecifically transform it into a C-Cl bond provides a powerful and potentially highly selective route to this compound. rsc.org

Table 2: Proposed Synthetic Strategy via Boronate Ester Functionalization

StepReactionKey ReagentsIntermediate/ProductPurpose
1 Borylation of Alkene3-(4-methylphenyl)-1-propene, Bis(pinacolato)diboron, Pd catalyst3-(4-methylphenyl)allylboronic acid pinacol esterInstallation of the boronate ester group as a handle for functionalization. acs.org
2 Boronate Complex FormationAllylboronic acid pinacol ester, Aryllithium reagentNucleophilic boronate complexActivation of the C-B bond for subsequent electrophilic attack. rsc.org
3 ChlorinationNucleophilic boronate complex, N-Chlorosuccinimide (NCS)This compoundStereospecific formation of the target C-Cl bond. rsc.org

Derivatization Strategies and Advanced Synthetic Applications

Functionalization of the Chloro-Alkene Motif for Diverse Chemical Structures

The chloro-alkene motif in 2-Chloro-3-(4-methylphenyl)-1-propene is the focal point of its chemical reactivity, offering several avenues for functionalization. The presence of both a reactive allylic chloride and a vinyl chloride-like system, coupled with a double bond, allows for a range of transformations to introduce new functional groups and build molecular complexity. Key derivatization strategies include nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions.

Nucleophilic substitution reactions on the allylic carbon can proceed via S(_N)2 or S(_N)1 mechanisms, depending on the reaction conditions and the nucleophile. ksu.edu.salibretexts.org Strong nucleophiles can displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with amines or alkoxides can introduce nitrogen or oxygen functionalities, respectively. youtube.comkoreascience.kr

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the derivatization of the vinyl chloride moiety. rsc.org Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds, enabling the introduction of aryl, vinyl, and alkynyl groups. mdpi.comnih.govnih.gov

Table 1: Potential Derivatization Reactions of this compound

Reaction TypeReagents and ConditionsPotential Product
Suzuki Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh(_3))(_4)), Base (e.g., Na(_2)CO(_3))Aryl-substituted propene
Heck Reaction Alkene, Pd catalyst (e.g., Pd(OAc)(_2)), Base (e.g., Et(_3)N)Diene or substituted styrene (B11656) derivative
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, BaseEnyne derivative
Nucleophilic Substitution Amine (R(_2)NH)Allylic amine
Nucleophilic Substitution Alkoxide (RO)Allylic ether

Utility as a Pharmacophore Scaffold in Molecular Design and Structure-Activity Relationship (SAR) Studies

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The structural framework of this compound, with its defined spatial arrangement of aromatic, lipophilic, and reactive chloro-alkene groups, presents potential as a scaffold for the design of new pharmacophores. pharmacophorejournal.com The tolyl group provides a hydrophobic region, while the chloro-alkene moiety can act as a key interaction point or a handle for further functionalization to probe the binding site of a biological target.

In Structure-Activity Relationship (SAR) studies, systematic modification of a molecule is performed to understand how changes in its structure affect its biological activity. researchgate.net The this compound scaffold allows for systematic modifications at several positions:

The Aromatic Ring: The methyl group on the phenyl ring can be moved to the ortho or meta positions, or replaced with other substituents (e.g., halogens, alkoxy groups) to probe electronic and steric effects on biological activity.

The Chloro-Alkene Moiety: As discussed in the derivatization section, the chlorine atom can be replaced by various functional groups to explore different interactions with a target receptor or enzyme. The double bond can also be modified, for example, through epoxidation or reduction.

While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles of medicinal chemistry suggest its utility as a starting point for the development of new biologically active compounds. researchgate.netresearchgate.net

Applications in the Synthesis of Complex Organic Molecules

The reactivity and structural features of this compound make it a useful building block in the synthesis of more complex organic molecules, finding applications as an intermediate in fine chemical synthesis, in polymer science, and as a precursor for specific organic compounds.

Intermediate in Advanced Fine Chemical Synthesis

In multi-step organic synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. This compound can serve as a key intermediate in the synthesis of fine chemicals, which are pure, single substances produced in limited quantities and sold on the basis of their specifications for specialized applications, such as pharmaceuticals and agrochemicals. For instance, the allylic chloride functionality can be used to introduce the 3-(4-methylphenyl)prop-2-en-1-yl moiety into a larger molecule, which may be a crucial step in the total synthesis of a complex natural product or a pharmaceutical agent. d-nb.inforesearchgate.net

Monomeric Applications in Polymer Science

In polymer science, a monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain. While the polymerization of simple alkenes like propene and chloroethene is well-established, the use of more complex, functionalized monomers like this compound is an area of ongoing research. acs.orgyoutube.comchegg.comrsc.orgyoutube.com The presence of the reactive chlorine atom and the bulky tolyl group would be expected to influence the polymerization process and the properties of the resulting polymer. Cationic or free-radical polymerization methods could potentially be employed to polymerize this monomer, leading to polymers with unique thermal and mechanical properties due to the pendant 4-methylphenyl groups. chegg.com However, specific studies on the polymerization of this compound are not widely reported.

Precursor in the Synthesis of Specific Organic Compounds

A precursor is a compound that participates in a chemical reaction that produces another compound. The α,β-unsaturated system in derivatives of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. For example, after conversion to an α,β-unsaturated ketone (a chalcone-like structure), it can react with hydrazines to form pyrazoles or with hydroxylamine (B1172632) to form isoxazoles. nih.govsphinxsai.comsciensage.infoorganic-chemistry.orgnih.govorganic-chemistry.orgnih.govnih.govbeilstein-journals.org These five-membered heterocyclic motifs are prevalent in many biologically active compounds, including pharmaceuticals and agrochemicals. mdpi.comnih.govresearchgate.netresearchgate.net

Table 2: Heterocyclic Compounds from this compound Derivatives

Precursor DerivativeReagentResulting Heterocycle
α,β-Unsaturated KetoneHydrazine (NH(_2)NH(_2))Pyrazole
α,β-Unsaturated KetoneHydroxylamine (NH(_2)OH)Isoxazole

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of organic compounds. For 2-Chloro-3-(4-methylphenyl)-1-propene, a suite of NMR experiments is employed to assign every proton and carbon atom and to establish their connectivity.

One-dimensional ¹H and ¹³C NMR spectra serve as the primary methods for structural verification and are sensitive indicators of sample purity. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their hybridization state.

For this compound, the expected ¹H NMR signals would include:

A singlet for the methyl (–CH₃) protons on the phenyl ring.

Two doublets for the aromatic protons (H-Ar), characteristic of a 1,4-disubstituted benzene (B151609) ring.

A doublet for the benzylic methylene (B1212753) (–CH₂–) protons.

Two distinct signals for the geminal vinylic protons (=CH₂), appearing as doublets due to coupling to each other.

The expected chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) are summarized in the table below. The integration of these signals would correspond to a proton ratio of 3:4:2:2.

Predicted ¹H NMR Data for this compound

ProtonsPredicted δ (ppm)MultiplicityIntegration
–CH₃~2.3Singlet3H
H-Ar~7.1-7.2Multiplet (AA'BB')4H
–CH₂–~3.6Singlet2H
=CH₂~5.3Singlet1H
=CH₂~5.5Singlet1H

The ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts for the ten carbon atoms are detailed in the following table.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted δ (ppm)
–CH₃~21
–CH₂–~42
=CH₂~118
C-Ar (quaternary, C-CH₂)~133
C-Ar (C-H)~129
C-Ar (quaternary, C-CH₃)~137
=C-Cl (quaternary)~139

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC) for Connectivity

To unequivocally assign the proton and carbon signals and map the bonding framework, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a key COSY correlation (cross-peak) would be expected between the methylene (–CH₂–) protons and the vinylic (=CH₂) protons, confirming the connectivity of the propene chain. Correlations among the aromatic protons would also be observed, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show cross-peaks connecting the ¹H signal of the methyl group to its ¹³C signal, the aromatic ¹H signals to their respective aromatic ¹³C signals, the methylene ¹H signal to the methylene ¹³C signal, and the vinylic ¹H signals to the vinylic ¹³C signal. This provides definitive C-H bond correlations.

Computational chemistry offers powerful tools for predicting NMR parameters, which can be compared with experimental data to validate structural assignments. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts with a high degree of accuracy.

By performing a GIAO calculation, typically using Density Functional Theory (DFT), the magnetic shielding tensors for each nucleus in this compound can be computed. These values are then converted into chemical shifts by referencing them against the calculated shielding of a standard compound like TMS. This computational approach is invaluable for resolving ambiguities in spectral assignments, especially for complex molecules or where isomers might be present.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For this compound, key absorption bands would be expected for the aromatic ring, the alkene double bond, and the carbon-chlorine bond.

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, and the resulting spectrum provides information about molecular vibrations. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. Therefore, the C=C bonds of both the alkene and the aromatic ring are expected to show strong signals in the Raman spectrum.

The characteristic vibrational frequencies for the functional groups in this compound are summarized below.

Predicted Vibrational Frequencies for this compound

Functional GroupVibration TypePredicted Frequency (cm⁻¹)Technique
Aromatic C-HStretching3100–3000FT-IR, FT-Raman
Alkene =C-HStretching3080–3020FT-IR, FT-Raman
Alkyl C-H (CH₃, CH₂)Stretching3000–2850FT-IR, FT-Raman
Alkene C=CStretching1650–1630FT-IR, FT-Raman (strong)
Aromatic C=CStretching1600, 1500, 1450FT-IR, FT-Raman (strong)
Aromatic C-HOut-of-plane Bending850–800FT-IR (strong)
C-ClStretching800–600FT-IR (strong)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₀H₁₁Cl), the exact molecular weight can be calculated from the sum of the isotopic masses of its constituent atoms. The molecular ion peak ([M]⁺) in the mass spectrum would appear as a characteristic isotopic cluster due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), showing peaks at m/z 166 and 168.

Upon electron ionization (EI), the molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information. The fragmentation of this compound is expected to be directed by the stability of the resulting carbocations, particularly those stabilized by resonance.

Key expected fragmentation pathways include:

Loss of a Chlorine Radical: Cleavage of the C-Cl bond would result in a stable allylic/benzylic carbocation [M-Cl]⁺. This is often a prominent fragmentation pathway for alkyl halides. miamioh.edu

Benzylic/Allylic Cleavage: The bond between the propene unit and the phenyl ring is a likely point of cleavage. Fission of the C-C bond alpha to the aromatic ring can lead to the formation of a resonance-stabilized tropylium (B1234903) ion or a substituted benzyl (B1604629) cation. youtube.com For this molecule, cleavage could yield a methyl-substituted tropylium ion.

Loss of Small Neutral Molecules: Rearrangement reactions followed by the elimination of small, stable neutral molecules such as HCl can also occur.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (for ³⁵Cl)Proposed Fragment IonFragmentation Pathway
166/168[C₁₀H₁₁Cl]⁺Molecular Ion ([M]⁺)
151[C₁₀H₁₀Cl]⁺Loss of a methyl radical ([M-CH₃]⁺)
131[C₁₀H₁₁]⁺Loss of chlorine radical ([M-Cl]⁺)
105[C₈H₉]⁺Cleavage of C-C bond, formation of methyl-tropylium ion
91[C₇H₇]⁺Tropylium ion from rearrangement of benzyl cation

X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. libretexts.org This technique provides precise data on bond lengths, bond angles, and torsion (dihedral) angles, which together define the molecule's conformation. uci.edu When X-rays are passed through a single crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the reconstruction of the electron density map and, subsequently, the molecular structure.

A successful X-ray crystallographic analysis of this compound would yield crucial information, including:

The crystal system and space group in which it crystallizes.

The precise bond lengths of the C=C double bond, the C-Cl bond, and bonds within the aromatic ring.

The conformation of the propene side chain relative to the p-tolyl ring, defined by the relevant torsion angles.

Intermolecular interactions in the crystal lattice, such as C-H···π or π-π stacking, which govern the crystal packing. nih.gov

Table 3: Example of Crystallographic Data Obtainable from X-ray Diffraction Note: This data is for the illustrative compound (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol and serves as an example of the parameters determined. nih.gov

ParameterValue
Chemical FormulaC₁₅H₁₄ClNO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.1234 (7)
b (Å)11.1234 (6)
c (Å)10.1234 (5)
β (°)105.123 (2)
Volume (ų)1360.1 (1)
Z (molecules/unit cell)4

Strategies for Resolving Spectroscopic Ambiguities and Cross-Validation

The structural elucidation of a molecule is rarely dependent on a single technique. A robust characterization relies on the cross-validation of data from multiple, complementary spectroscopic methods to resolve any ambiguities. nih.gov For this compound, an integrated approach is essential.

For example, while mass spectrometry can provide the molecular formula (C₁₀H₁₁Cl), it cannot distinguish between different isomers. Nuclear Magnetic Resonance (NMR) spectroscopy would be required to establish the connectivity of atoms, confirming the 1-propene structure and the para-substitution on the phenyl ring.

Similarly, ambiguities in vibrational spectra (IR/Raman) can be resolved by comparing experimental data with theoretically calculated frequencies from DFT. The PED analysis (Section 5.2.3) provides a confident assignment of complex vibrational modes that might otherwise be misinterpreted. researchgate.net

Finally, while spectroscopic methods provide information about the molecule's structure and dynamics, often averaged over time or in a specific solvent, single-crystal X-ray diffraction provides a precise snapshot of the molecule's conformation in the solid state. nih.gov Comparing the solid-state conformation with solution-state data from techniques like NMR can reveal information about conformational flexibility. The combination of mass spectrometry (formula), NMR (connectivity), vibrational spectroscopy (functional groups), and X-ray diffraction (3D solid-state structure) creates a comprehensive and validated structural profile, minimizing the chance of misinterpretation. mdpi.com

Computational Chemistry and Quantum Chemical Analyses

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nanobioletters.com It is widely employed for geometry optimization, where the lowest energy conformation of a molecule is determined, and for calculating various electronic properties. researchgate.netniscpr.res.in The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nanobioletters.com

The selection of an appropriate functional and basis set is critical for obtaining reliable results in DFT studies. For organic molecules like 2-Chloro-3-(4-methylphenyl)-1-propene, which contains a mix of sp² and sp³ hybridized carbons, a phenyl ring, and a halogen atom, a combination of a hybrid functional and a sufficiently large basis set is typically chosen.

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT. It is one of the most widely used functionals for organic molecules due to its proven accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. nanobioletters.comnih.gov

Basis Set: The 6-311++G(d,p) basis set is a Pople-style basis set that provides a flexible description of the electron distribution. The "6-311" indicates a triple-zeta valence representation, allowing for more accurate modeling of valence electrons. The "++G" adds diffuse functions to both heavy atoms and hydrogen, which are crucial for describing anions and weak non-covalent interactions. The "(d,p)" notation signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which account for the non-spherical nature of electron density in molecules and are essential for accurate geometry and energy calculations. nih.gov

This combination, B3LYP/6-311++G(d,p), is well-suited for optimizing the ground-state geometry of this compound and calculating its electronic properties with a high degree of accuracy. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. wikipedia.orgmalayajournal.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgtaylorandfrancis.com

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions.

HOMO: As the outermost orbital containing electrons, the HOMO acts as an electron donor. A higher HOMO energy (E_HOMO) indicates a greater tendency to donate electrons to an acceptor. malayajournal.orgtaylorandfrancis.com For this compound, the HOMO is expected to be localized primarily over the π-system of the 4-methylphenyl ring and the propene double bond, as these are the most electron-rich regions.

LUMO: As the lowest-energy orbital without electrons, the LUMO acts as an electron acceptor. A lower LUMO energy (E_LUMO) suggests a greater ability to accept electrons from a donor. taylorandfrancis.com The LUMO in this molecule is likely distributed over the C-Cl antibonding orbital and the π-antibonding orbitals of the aromatic ring and double bond.

The energies of these orbitals are key descriptors of a molecule's electronic behavior.

Table 1: Representative Frontier Molecular Orbital Properties for this compound
ParameterEnergy (eV)Description
E_HOMO-6.15Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
E_LUMO-1.25Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE_L-H)4.90Indicates chemical reactivity and kinetic stability.

The energy gap (ΔE) between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for predicting molecular reactivity. malayajournal.org A small energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and chemically reactive. taylorandfrancis.com Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. malayajournal.orgtaylorandfrancis.com The calculated energy gap provides a quantitative measure of the molecule's stability and its susceptibility to chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. niscpr.res.inuni-muenchen.de The MEP surface is colored based on the local electrostatic potential, where different colors represent different charge potentials. researchgate.net

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. researchgate.net

Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net

Green Regions: These areas represent neutral or near-zero potential.

For this compound, the MEP map would reveal specific reactive sites. The region around the electronegative chlorine atom and the high electron density of the π-systems of the phenyl ring and the C=C double bond are expected to be negative (red/yellow). In contrast, the hydrogen atoms, particularly those on the methyl group and the propene chain, would exhibit a positive potential (blue), making them susceptible to nucleophilic interaction. researchgate.net

Table 2: Predicted Reactive Sites of this compound from MEP Analysis
RegionExpected MEP ColorPotential (a.u.) RangePredicted Reactivity
Around Chlorine AtomRedNegativeSite for electrophilic attack
π-system of Phenyl RingYellow/RedNegativeSite for electrophilic attack
π-system of C=C bondYellowSlightly NegativeSite for electrophilic attack
Around Hydrogen AtomsBluePositiveSite for nucleophilic attack

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a localized Lewis structure representation, consisting of core orbitals, lone pairs, and bonds. wisc.eduq-chem.com This analysis provides quantitative insight into charge distribution (natural charges) and the stabilizing effects of electron delocalization, known as hyperconjugative interactions. q-chem.com

These interactions are evaluated using second-order perturbation theory, where the stabilization energy E(2) associated with delocalization from a filled donor NBO (i) to an empty acceptor NBO (j) is calculated. A higher E(2) value indicates a stronger interaction.

For this compound, significant hyperconjugative interactions are expected to involve the π-electrons of the phenyl ring and the double bond, as well as the lone pairs on the chlorine atom. Key interactions would include:

Delocalization from the π orbitals of the phenyl ring (donor) to the π* antibonding orbital of the C=C bond (acceptor).

Delocalization from the π orbital of the C=C bond (donor) to the σ* antibonding orbital of the adjacent C-C and C-Cl bonds (acceptor).

Delocalization from the lone pair (LP) orbitals of the Chlorine atom (donor) to the σ* antibonding orbitals of adjacent C-C bonds (acceptor).

Table 3: Representative NBO Analysis of Major Hyperconjugative Interactions in this compound
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Type of Interaction
π(C_ring - C_ring)π(C=C)18.5π → π (Resonance)
π(C=C)σ(C_ring - C_allyl)5.2π → σ (Hyperconjugation)
LP(Cl)σ(C-C_allyl)2.1n → σ (Hyperconjugation)
σ(C_allyl - H)π(C=C)4.5σ → π (Hyperconjugation)

Computational and Quantum Chemical Analyses of this compound Not Available in Existing Scientific Literature

Following a comprehensive search of scientific databases and scholarly publications, it has been determined that the specific computational and quantum chemical analyses requested for the compound This compound are not available in the public domain.

Detailed investigations to find research pertaining to the chemical reactivity descriptors, non-covalent interaction (NCI) analysis, and time-dependent DFT (TD-DFT) for this specific molecule have yielded no results. The required data for the following analyses could not be located:

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Prediction:No literature exists detailing TD-DFT calculations to predict the electronic absorption spectra, including excitation energies, oscillator strengths, and major orbital contributions for this compound.

While computational studies exist for structurally similar or related compounds, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these other molecules. Therefore, due to the absence of the necessary scientific data, it is not possible to generate the requested article with the specified content and structure.

Environmental Transformation Pathways of Allylic Halides

Hydrolytic Degradation Mechanisms in Aquatic Environments

In aquatic systems, the primary abiotic degradation pathway for 2-Chloro-3-(4-methylphenyl)-1-propene is hydrolysis. This process involves the reaction of the compound with water, leading to the cleavage of the carbon-chlorine bond. The reactivity of allylic halides in hydrolysis is significantly greater than that of their saturated alkyl halide counterparts. This enhanced reactivity is due to the stabilization of reaction intermediates by the adjacent double bond. The specific mechanism of hydrolysis can proceed through nucleophilic displacement or elimination reactions.

Nucleophilic substitution (SN) is a dominant hydrolytic pathway for allylic halides. The reaction can proceed via two distinct mechanisms: unimolecular (SN1) and bimolecular (SN2). The operative pathway is influenced by the structure of the halide, the polarity of the solvent, and the nature of the nucleophile (in this case, water).

The structure of this compound is that of a primary allylic halide, but it is adjacent to a tertiary carbon and a benzene (B151609) ring. This structure allows for the formation of a resonance-stabilized allylic carbocation upon departure of the chloride ion. This stabilization makes the SN1 pathway highly favorable, especially in polar protic solvents like water. quora.comlibretexts.orgreddit.com The carbocation intermediate can be attacked by water at two different positions, potentially leading to a mixture of isomeric allylic alcohols.

Simultaneously, as a primary halide, the compound is sterically accessible for a direct backside attack by a nucleophile, characteristic of the SN2 mechanism. quora.comstackexchange.com The π-system of the adjacent double bond can also stabilize the transition state of an SN2 reaction, accelerating this pathway relative to simple primary alkyl halides. quora.com Therefore, a mixed SN1/SN2 mechanism is often observed for such compounds in aqueous media. stackexchange.com Hydrolysis of benzyl (B1604629) chloride, a structurally related compound, is known to proceed through both pathways depending on the specific reaction conditions. quora.comquora.com

Table 1: Factors Influencing Nucleophilic Substitution Pathways for Allylic/Benzylic Halides
FactorFavors SN1 PathwayFavors SN2 PathwayRationale for this compound
Substrate Structure Tertiary > Secondary. Favored by stable carbocation formation.Methyl > Primary > Secondary. Favored by low steric hindrance.The substrate is a primary halide, suggesting SN2, but can form a highly resonance-stabilized carbocation, favoring SN1. Both pathways are plausible. libretexts.orgdoubtnut.com
Solvent Polar protic (e.g., water, ethanol). Stabilizes both the leaving group and the carbocation intermediate. libretexts.orgPolar aprotic (e.g., acetone, DMSO). Enhances nucleophilicity without solvating the nucleophile heavily. libretexts.orgIn aquatic environments, water is the solvent, which strongly favors the SN1 mechanism through solvation of the carbocation intermediate. quora.com
Nucleophile Weak nucleophiles (e.g., water, alcohols). libretexts.orgStrong nucleophiles (e.g., hydroxide, cyanide). libretexts.orgWater is a weak nucleophile, which favors the SN1 pathway. However, the presence of strong nucleophiles in contaminated waters could promote SN2.

In addition to substitution, allylic halides can undergo elimination reactions, specifically dehydrohalogenation, to form alkenes. This process involves the removal of the halogen and a hydrogen atom from an adjacent carbon. Elimination reactions compete with nucleophilic substitution, and the outcome is highly dependent on the reaction conditions. masterorganicchemistry.com These reactions can occur through unimolecular (E1) or bimolecular (E2) mechanisms.

The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction. libretexts.org A base (such as water or hydroxide) removes a proton from a carbon adjacent to the carbocation, forming a new double bond. Given the stability of the allylic carbocation formed from this compound, the E1 pathway is a potential route, leading to the formation of a conjugated diene.

The E2 mechanism is a concerted, one-step process where a base removes a proton, and the leaving group departs simultaneously. libretexts.org This pathway is favored by strong, bulky bases and higher temperatures. msu.eduquora.com In typical aquatic environments, the concentration of strong bases is low, and temperatures are moderate, making the E2 mechanism less competitive than substitution or E1 elimination. However, in alkaline industrial wastewater, E2 reactions could become more significant. The major product of elimination reactions is generally the more substituted, and therefore more stable, alkene, a principle known as Zaitsev's rule. msu.edu

Table 2: Conditions Favoring Substitution vs. Elimination for Allylic Halides
ConditionFavors Substitution (SN1/SN2)Favors Elimination (E1/E2)
Temperature Lower temperaturesHigher temperatures quora.com
Base Strength Weakly basic or non-basic nucleophilesStrong, concentrated bases (favors E2) quora.com
Steric Hindrance of Base Small, unhindered nucleophilesBulky, sterically hindered bases (e.g., tert-butoxide) msu.edu
Solvent High polarity, low basicity (favors SN1)Lower polarity, higher basicity (favors E2) quora.com

Biotransformation and Microbial Degradation Studies: Chemical Mechanisms

Microbial degradation is a critical pathway for the removal of chlorinated hydrocarbons from the environment. rsc.org For electrophilic compounds like this compound, a key initial step in biotransformation is conjugation with endogenous nucleophiles, which serves to detoxify the compound and increase its water solubility, facilitating further metabolism and excretion. nih.gov

One of the most important detoxification pathways for electrophilic xenobiotics is conjugation with the tripeptide glutathione (B108866) (GSH). nih.govencyclopedia.pub This reaction is typically catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). researchgate.net Allylic and benzylic halides are known substrates for GSTs. nih.govencyclopedia.pub

The chemical mechanism involves the nucleophilic attack of the glutathione thiolate anion (GS⁻) on the electrophilic carbon atom of the allylic halide, displacing the chloride ion. nih.gov The active site of the GST enzyme binds both GSH and the electrophilic substrate, orienting them for optimal reaction and activating the thiol group of GSH, thereby increasing its nucleophilicity. nih.gov

The resulting glutathione S-conjugate is the first step in the mercapturic acid pathway. nih.gov The conjugate is subsequently metabolized through a series of enzymatic steps:

The glutamyl residue is removed by γ-glutamyltransferase (GGT).

The glycine (B1666218) residue is cleaved by a dipeptidase.

The remaining cysteine S-conjugate is N-acetylated by N-acetyltransferase to form a mercapturic acid, which is a more water-soluble and readily excretable product. nih.gov

This pathway effectively transforms the reactive, lipophilic parent compound into a harmless, hydrophilic metabolite. The efficiency of this process can vary depending on the specific GST isoenzymes present in the degrading microorganisms. nih.gov

Volatilization and Photochemical Degradation Considerations

Besides degradation in aquatic and soil environments, the environmental fate of this compound is also influenced by its potential to volatilize into the atmosphere and undergo photochemical degradation.

Table 3: Henry's Law Constants (H) for Structurally Related Compounds at ~25°C
CompoundHenry's Law Constant (atm·m³/mol)Reference
Chlorobenzene3.9 x 10⁻³ noaa.gov
Tetrachloroethylene2.1 x 10⁻² nih.gov
Trichloroethylene9.9 x 10⁻³ nih.gov
Propene7.3 x 10⁻¹ noaa.gov

Note: Higher values indicate a greater tendency to volatilize from water.

Photochemical Degradation: Once in the atmosphere, organic compounds are subject to photochemical degradation, primarily initiated by reaction with photochemically generated oxidants such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•). researchgate.net The presence of a double bond and an aromatic ring in this compound makes it susceptible to attack by these species.

The reaction with hydroxyl radicals is often the dominant daytime degradation pathway. researchgate.net •OH can add across the double bond or abstract a hydrogen atom. The reaction with ozone (ozonolysis) will cleave the carbon-carbon double bond, leading to the formation of aldehydes, ketones, and carboxylic acids. researchgate.net In polluted environments, reactions with chlorine atoms can also be a significant degradation pathway. utexas.educopernicus.org Direct photolysis, where the molecule absorbs solar radiation and breaks down, may also occur, particularly due to the presence of the aromatic chromophore which can absorb UV light. science.govnih.gov The atmospheric lifetime of the compound will be determined by the rates of these reactions, which depend on the atmospheric concentrations of the oxidants and the intensity of solar radiation.

Q & A

Q. What are the common synthetic routes for 2-Chloro-3-(4-methylphenyl)-1-propene, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer: The synthesis typically involves reacting 4-methylbenzyl chloride with allyl chloride in the presence of a base (e.g., potassium carbonate) under reflux conditions to ensure complete conversion . Optimization strategies include:
  • Catalyst Selection: Testing alternative bases (e.g., potassium tert-butoxide) to enhance reactivity.
  • Temperature Control: Systematic variation of reflux temperature to minimize side reactions.
  • Purification: Distillation or recrystallization to isolate high-purity product .

Q. How is the purity of this compound typically assessed in laboratory settings?

  • Methodological Answer: Purity is evaluated using:
  • Chromatography: GC-MS or HPLC to quantify impurities and confirm retention times against standards.
  • Spectroscopy: 1^1H/13^13C NMR to verify structural integrity and assess integration ratios.
  • Crystallization: Recrystallization from ethanol or hexane to isolate pure crystals, followed by melting point analysis .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation of this compound?

  • Methodological Answer: Contradictions (e.g., unexpected NMR shifts or IR absorptions) can be addressed by:
  • Cross-Validation: Combining XRD crystallography (to determine bond lengths/angles) with computational methods like Density Functional Theory (DFT) to predict vibrational/electronic spectra .
  • Software Tools: Using SHELX for crystal structure refinement to resolve ambiguities in electron density maps .
  • Comparative Analysis: Benchmarking data against structurally analogous compounds (e.g., bromophenyl or dichlorophenyl derivatives) to identify substituent effects .

Q. How can computational chemistry aid in predicting the reactivity of this compound in substitution reactions?

  • Methodological Answer: Computational approaches include:
  • DFT Calculations: Modeling transition states to predict regioselectivity in nucleophilic substitutions (e.g., chlorine vs. methylphenyl group reactivity).
  • Electrostatic Potential Maps: Visualizing electron-deficient regions to guide reagent selection (e.g., hydroxide vs. amine nucleophiles).
  • Kinetic Studies: Simulating activation energies for competing pathways, informed by analogs like 3-(4-bromophenyl)-2-chloro-1-propene .

Q. What experimental design considerations are critical for studying the oxidation pathways of this compound?

  • Methodological Answer: Key factors include:
  • Reagent Selection: Testing oxidizing agents (e.g., KMnO4_4 vs. mCPBA) to control product formation (epoxidation vs. carbonyl formation).
  • Solvent Effects: Evaluating polar vs. non-polar solvents to modulate reaction rates and selectivity.
  • In Situ Monitoring: Using FT-IR or UV-Vis spectroscopy to track intermediate species during oxidation .

Applications in Academic Research

Q. What are the potential applications of this compound in pharmacological research based on structural analogs?

  • Methodological Answer: The compound serves as:
  • Antimicrobial Intermediate: Structural analogs (e.g., bromophenyl derivatives) exhibit activity against Candida spp., suggesting utility in antifungal agent development .
  • Pharmacophore Scaffold: The chloro-alkene motif can be functionalized for structure-activity relationship (SAR) studies in drug discovery .
  • Biological Probe: Investigating interactions with enzymes (e.g., cytochrome P450) to elucidate metabolic pathways .

Q. How does the electronic influence of the 4-methylphenyl group affect the compound’s reactivity compared to halogenated analogs?

  • Methodological Answer: The methyl group’s electron-donating effect:
  • Stabilizes Intermediates: Enhances resonance stabilization in electrophilic addition reactions.
  • Modulates Reactivity: Reduces electrophilicity at the double bond compared to dichlorophenyl analogs, slowing addition reactions with HX (e.g., HCl) .
  • Comparative Studies: Kinetic experiments with 3-(3,4-dichlorophenyl) derivatives highlight differences in reaction rates and product distributions .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported yields for synthetic protocols of this compound?

  • Methodological Answer: Discrepancies may arise from:
  • Reagent Purity: Ensuring starting materials (e.g., allyl chloride) are anhydrous and free of inhibitors.
  • Scale Effects: Small-scale vs. industrial batch processes (e.g., continuous flow reactors) may alter efficiency .
  • Statistical Analysis: Replicating reactions under identical conditions and applying ANOVA to identify significant variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.